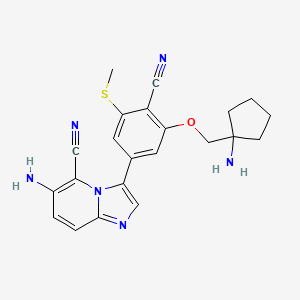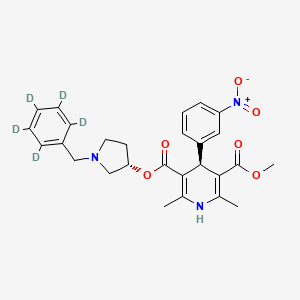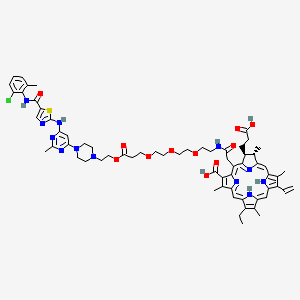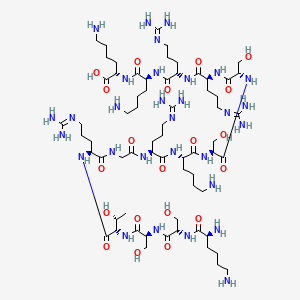
Sik-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sik-IN-2 est un inhibiteur puissant des kinases inductibles par le sel, qui constituent une sous-famille de la famille des protéines kinases AMPK (AMP-activated protein kinase). Les kinases inductibles par le sel, y compris la kinase inductible par le sel 1, la kinase inductible par le sel 2 et la kinase inductible par le sel 3, jouent des rôles cruciaux dans divers processus physiologiques tels que les rythmes circadiens, la formation osseuse, la pigmentation de la peau, le métabolisme et la modulation de la production de cytokines inflammatoires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Sik-IN-2 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels pour améliorer son activité inhibitrice.
Méthodes de production industrielle
La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de techniques de pointe telles que la chromatographie liquide haute performance pour la purification et la caractérisation .
Analyse Des Réactions Chimiques
Types de réactions
Sik-IN-2 subit diverses réactions chimiques, notamment :
Réduction : Implique l'élimination d'atomes d'oxygène ou l'addition d'atomes d'hydrogène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs nucléophiles ou électrophiles.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène, en conditions acides ou basiques.
Réduction : Borohydrure de sodium, en présence de solvants tels que l'éthanol.
Substitution : Nucléophiles tels que les amines ou électrophiles tels que les halogénures d'alkyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier la relation structure-activité et optimiser les propriétés du composé .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le rôle des kinases inductibles par le sel dans diverses réactions et voies chimiques.
Biologie : Utilisé en biologie cellulaire et moléculaire pour étudier les fonctions des kinases inductibles par le sel dans la signalisation cellulaire et la régulation.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement des maladies inflammatoires, du cancer et des troubles métaboliques en modulant l'activité des kinases inductibles par le sel.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les kinases inductibles par le sel
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité des kinases inductibles par le sel. Le composé se lie au site actif des kinases, empêchant leur phosphorylation et leur activation subséquente. Cette inhibition entraîne une réduction de la production de cytokines pro-inflammatoires et une augmentation de la production de cytokines immunorégulatrices, modulant ainsi la réponse immunitaire et offrant des avantages thérapeutiques dans les maladies inflammatoires .
Applications De Recherche Scientifique
Sik-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of salt-inducible kinases in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology to investigate the functions of salt-inducible kinases in cell signaling and regulation.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cancer, and metabolic disorders by modulating the activity of salt-inducible kinases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting salt-inducible kinases
Mécanisme D'action
Sik-IN-2 exerts its effects by inhibiting the activity of salt-inducible kinases. The compound binds to the active site of the kinases, preventing their phosphorylation and subsequent activation. This inhibition leads to a reduction in pro-inflammatory cytokine production and an increase in immunoregulatory cytokine production, thereby modulating the immune response and providing therapeutic benefits in inflammatory diseases .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité de Sik-IN-2
This compound est unique en raison de sa grande sélectivité et de sa puissance contre les kinases inductibles par le sel, ce qui en fait un outil précieux pour étudier les fonctions biologiques de ces kinases et leurs applications thérapeutiques potentielles. Sa capacité à moduler à la fois la production de cytokines pro-inflammatoires et immunorégulatrices le distingue des autres inhibiteurs de kinases .
Propriétés
Formule moléculaire |
C22H22N6OS |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
6-amino-3-[3-[(1-aminocyclopentyl)methoxy]-4-cyano-5-methylsulfanylphenyl]imidazo[1,2-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C22H22N6OS/c1-30-20-9-14(18-12-27-21-5-4-16(25)17(11-24)28(18)21)8-19(15(20)10-23)29-13-22(26)6-2-3-7-22/h4-5,8-9,12H,2-3,6-7,13,25-26H2,1H3 |
Clé InChI |
KDPXVKRYHKSBPY-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=CC(=C1C#N)OCC2(CCCC2)N)C3=CN=C4N3C(=C(C=C4)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)

![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)

![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)


![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12371427.png)
![3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12371428.png)
![N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide](/img/structure/B12371438.png)

![[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate](/img/structure/B12371451.png)


